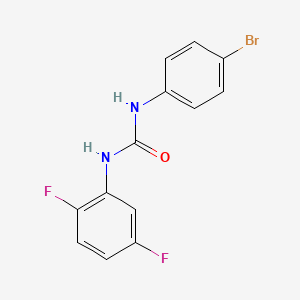
1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea
説明
1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea is a chemical compound with the molecular formula C13H8BrF2NO2 It is known for its unique structure, which includes a bromophenyl and a difluorophenyl group connected by a urea linkage
特性
分子式 |
C13H9BrF2N2O |
|---|---|
分子量 |
327.12 g/mol |
IUPAC名 |
1-(4-bromophenyl)-3-(2,5-difluorophenyl)urea |
InChI |
InChI=1S/C13H9BrF2N2O/c14-8-1-4-10(5-2-8)17-13(19)18-12-7-9(15)3-6-11(12)16/h1-7H,(H2,17,18,19) |
InChIキー |
KQDNPDNIKQSMKH-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)NC2=C(C=CC(=C2)F)F)Br |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea typically involves the reaction of 4-bromoaniline with 2,5-difluorophenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反応の分析
Types of Reactions: 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylureas, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
科学的研究の応用
1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl and difluorophenyl groups can participate in various binding interactions, influencing the compound’s biological activity. The urea linkage plays a crucial role in stabilizing the overall structure and facilitating these interactions.
類似化合物との比較
1-(4-Chlorophenyl)-3-(2,5-difluorophenyl)urea: Similar structure but with a chlorine atom instead of bromine.
1-(4-Bromophenyl)-3-(2,4-difluorophenyl)urea: Similar structure but with different fluorine atom positions.
Uniqueness: 1-(4-Bromophenyl)-3-(2,5-difluorophenyl)urea is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for targeted research and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


